molecular formula C18H18N4O4 B2616762 2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methoxyphenyl)acetamide CAS No. 1251600-59-5

2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B2616762
CAS No.: 1251600-59-5
M. Wt: 354.366
InChI Key: GVPAAYQOVGLUMJ-UHFFFAOYSA-N
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Description

2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methoxyphenyl)acetamide is a complex organic compound featuring a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole and pyridine rings, along with the methoxyphenyl and acetamide groups, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps:

  • Formation of the 1,2,4-oxadiazole ring: : This can be achieved by reacting an amidoxime with an appropriate carboxylic acid derivative under dehydrating conditions. For instance, amidoximes can react with carboxylic acids or their derivatives (such as esters or acyl chlorides) in the presence of dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

  • Synthesis of the dihydropyridine ring: : The Hantzsch pyridine synthesis is a common method, involving the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The resulting dihydropyridine can then be oxidized to the corresponding pyridine derivative if necessary.

  • Coupling reactions: : The oxadiazole and pyridine intermediates can be coupled using appropriate linkers and conditions. For example, the oxadiazole derivative can be reacted with a halogenated pyridine derivative in the presence of a base to form the desired product.

  • Introduction of the acetamide group: : This can be achieved by reacting the intermediate with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, to form the corresponding pyridine derivative.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.

    Substitution reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols), and bases (e.g., sodium hydroxide).

Major Products

    Oxidation products: Pyridine derivatives.

    Reduction products: Reduced oxadiazole derivatives or ring-opened products.

    Substitution products: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in coordination chemistry, potentially forming complexes with transition metals that can act as catalysts in organic reactions.

    Materials Science: The unique electronic properties of the oxadiazole and pyridine rings make the compound a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biology and Medicine

    Pharmacology: The compound’s structure suggests potential activity as a pharmaceutical agent. It could be investigated for its effects on various biological targets, such as enzymes, receptors, or ion channels.

    Antimicrobial Activity: The oxadiazole ring is known for its antimicrobial properties, and derivatives of this compound could be tested for activity against bacterial, fungal, or viral pathogens.

Industry

    Agriculture: The compound could be explored as a potential pesticide or herbicide, leveraging its chemical reactivity to disrupt biological processes in pests or weeds.

    Chemical Synthesis: As an intermediate in the synthesis of more complex molecules, the compound could be valuable in the production of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methoxyphenyl)acetamide would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound could bind to the active site of an enzyme, blocking substrate access and inhibiting its activity.

    Receptor Modulation: It could interact with cell surface or intracellular receptors, altering signal transduction pathways.

    Ion Channel Blockade: The compound might block ion channels, affecting cellular ion homeostasis and signaling.

Comparison with Similar Compounds

Similar Compounds

    2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methoxyphenyl)acetamide: Similar structure but with a methyl group instead of an ethyl group on the oxadiazole ring.

    2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methoxyphenyl)acetamide: Similar structure but with a methoxy group at a different position on the phenyl ring.

Uniqueness

The unique combination of the ethyl-substituted oxadiazole ring, the dihydropyridine core, and the methoxyphenylacetamide moiety distinguishes this compound from its analogs. This specific arrangement of functional groups may confer distinct chemical reactivity and biological activity, making it a valuable target for further research and development.

Properties

IUPAC Name

2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c1-3-15-20-18(26-21-15)12-7-8-17(24)22(10-12)11-16(23)19-13-5-4-6-14(9-13)25-2/h4-10H,3,11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPAAYQOVGLUMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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